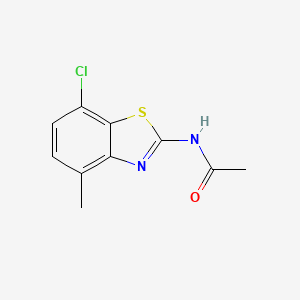

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a chloro substituent at position 7 and a methyl group at position 4 on the benzothiazole ring, linked to an acetamide moiety. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural features of this compound—specifically the electron-withdrawing chloro group and electron-donating methyl substituent—likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-5-3-4-7(11)9-8(5)13-10(15-9)12-6(2)14/h3-4H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCKEJWSWYLEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The benzothiazole scaffold is highly tunable, with substituent positions and types dictating physicochemical and biological properties. Below is a comparison with structurally related compounds:

Physicochemical Properties

- Thermal Stability : Nitro-substituted analogs (e.g., 7i–k) decompose at ~230–235°C , suggesting that chloro/methyl substitution in the target compound may confer similar or higher stability.

- The target compound’s methyl group may alter this angle, affecting crystal packing.

- Solubility : Methoxy () and piperazine () substituents improve solubility compared to chloro/methyl groups, which are more lipophilic.

Structure-Activity Relationships (SAR)

- Position of Substituents: Nitro at 6 vs. 7 positions: 6-NO₂ (7i) vs. 7-NO₂ (7k) may alter steric hindrance and electronic effects . Chloro at 4 vs. 7 positions: 4-Cl () vs. 7-Cl (Target) affects ring electron density and hydrogen-bonding capacity.

- Functional Groups: Acetamide vs.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C10H10ClN3OS

Molecular Weight: 245.72 g/mol

IUPAC Name: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide

The compound features a benzothiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of CBTA. The compound has shown significant activity against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of CBTA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The data indicates that CBTA exhibits potent activity against Candida albicans , suggesting potential use in treating fungal infections.

Anticancer Activity

CBTA has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in various cancer cell lines.

Case Study: Apoptotic Mechanism

In a study conducted on human breast cancer cells (MCF-7), CBTA was found to induce cell death through the activation of caspase pathways. The results demonstrated a dose-dependent increase in apoptosis markers after treatment with CBTA.

Table 2: Anticancer Activity of CBTA

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 25 | Caspase activation | |

| A549 (Lung) | 30 | ROS generation | |

| HeLa (Cervical) | 20 | Cell cycle arrest |

The IC50 values indicate that CBTA has significant cytotoxic effects on various cancer cell lines, supporting its potential as an anticancer agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of CBTA. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects of CBTA

| Cytokine | Inhibition (%) at 50 µM | Reference |

|---|---|---|

| TNF-alpha | 70 | |

| IL-6 | 65 | |

| IL-1β | 60 |

These findings suggest that CBTA could be beneficial in managing inflammatory diseases.

The biological activities of CBTA are attributed to several mechanisms:

- Enzyme Inhibition: CBTA inhibits key enzymes involved in microbial metabolism, contributing to its antimicrobial effects.

- Apoptosis Induction: The activation of caspases leads to programmed cell death in cancer cells.

- Cytokine Modulation: By reducing pro-inflammatory cytokine levels, CBTA may mitigate inflammatory responses.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide?

A robust synthesis involves coupling 4-chloro-1,3-benzothiazol-2-amine with substituted acetic acid derivatives using carbodiimide-based coupling agents. For example, reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane (DCM) using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC·HCl) and triethylamine (TEA) at 273 K yields the target compound in 91% efficiency after recrystallization . Key steps include maintaining low temperatures to suppress side reactions and using TEA to neutralize HCl generated during the reaction.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H/13C NMR : Characteristic peaks for the benzothiazole core (e.g., aromatic protons at δ 7.2–8.0 ppm) and acetamide moiety (e.g., methyl group at δ 2.1–2.3 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 507 [M+2]+) confirm molecular weight .

- Single-crystal X-ray diffraction : Reveals dihedral angles between benzothiazole and aromatic planes (e.g., 79.3°), hydrogen bonding (O–H⋯N, O–H⋯O), and π-π stacking interactions critical for solid-state stability .

Q. What analytical techniques are used to assess purity and elemental composition?

Elemental analysis (CHN) is employed to verify stoichiometry (e.g., calculated C: 61.07%, H: 5.55%, N: 8.90%; observed C: 60.87%, H: 5.89%, N: 8.35%) . High-performance liquid chromatography (HPLC) and melting point determination (e.g., 397–398 K) further confirm purity .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The compound’s crystal packing involves:

- Hydrogen bonds : Water-mediated O–H⋯N and O–H⋯O interactions stabilize the lattice .

- π-π stacking : Benzothiazole and benzene rings interact with centroid distances of 3.7–4.1 Å, enhancing thermal stability .

These interactions can modulate solubility and melting behavior, which are critical for formulation in biological studies.

Q. What strategies optimize synthetic yield and scalability?

Comparative studies of similar benzothiazole derivatives suggest:

- Catalyst selection : EDC·HCl outperforms other coupling agents in amide bond formation .

- Solvent choice : Polar aprotic solvents like DCM improve reaction homogeneity .

- Temperature control : Lower temperatures (273 K) minimize byproduct formation .

For example, substituting 2-chlorobenzylamine with 3,4-dichlorobenzylamine increased yields from 21% to 33% under identical conditions .

Q. What biological activities are hypothesized for this compound, and how can they be investigated?

Benzothiazole derivatives exhibit anticancer, antibacterial, and antifungal properties due to their structural mimicry of benzylpenicillin and ability to coordinate metal ions . To validate activity:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Enzyme inhibition studies : Screen for interactions with bacterial topoisomerases or fungal cytochrome P450 enzymes.

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) to correlate structural features with bioactivity .

Q. How can computational methods aid in understanding its reactivity and binding modes?

- Density functional theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior.

- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) to prioritize experimental testing .

- Molecular dynamics (MD) : Assess stability of ligand-protein complexes in physiological conditions.

Q. What challenges arise in reconciling conflicting spectral or crystallographic data?

Discrepancies in NMR or MS data (e.g., unexpected m/z peaks) may stem from:

- Isotopic effects : Chlorine (35Cl/37Cl) splits peaks in MS .

- Polymorphism : Different crystal forms alter melting points or NMR splitting patterns.

Resolution requires cross-validation with X-ray crystallography and thermal analysis (e.g., DSC) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.